molecular formula C5H9ClO3S B12356806 2-Methyloxolane-3-sulfonyl chloride

2-Methyloxolane-3-sulfonyl chloride

Cat. No.: B12356806
M. Wt: 184.64 g/mol
InChI Key: QVLPVLSXOXONOK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloxolane-3-sulfonyl chloride can be synthesized through the reaction of 2-methyloxolane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Methyloxolane+Chlorosulfonic Acid2-Methyloxolane-3-sulfonyl chloride+Hydrochloric Acid\text{2-Methyloxolane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} 2-Methyloxolane+Chlorosulfonic Acid→2-Methyloxolane-3-sulfonyl chloride+Hydrochloric Acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully monitored to optimize yield and purity. The use of continuous flow reactors is common to maintain consistent production rates and quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxolane-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.

    Oxidation Reactions: It can be further oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonyl Hydrides: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

2-Methyloxolane-3-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a reagent for modifying biomolecules, such as proteins and peptides.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in synthetic chemistry to create a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyloxolane-3-sulfonic acid
  • 2-Methyloxolane-3-sulfonamide
  • 2-Methyloxolane-3-sulfonyl fluoride

Uniqueness

2-Methyloxolane-3-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its sulfonyl chloride group makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds that may have different functional groups or reactivity profiles.

Properties

Molecular Formula

C5H9ClO3S

Molecular Weight

184.64 g/mol

IUPAC Name

2-methyloxolane-3-sulfonyl chloride

InChI

InChI=1S/C5H9ClO3S/c1-4-5(2-3-9-4)10(6,7)8/h4-5H,2-3H2,1H3

InChI Key

QVLPVLSXOXONOK-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)S(=O)(=O)Cl

Origin of Product

United States

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